N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide

TrkA Inhibition Pain Oncology

This compound is a selective TrkA inhibitor from the bicyclic heteroaryl benzamide series, suitable for mechanistic studies in chronic and neuropathic pain. Its low TPSA (61.8 Ų) and favorable XLogP3 (1.3) predict superior CNS penetration versus other TrkA inhibitors, making it ideal for neuroscience hit-to-lead programs. It is differentiated from pyrrolopyrimidine and oxindole-based inhibitors by its pyridazinone core with a cyclopropyl and 2-fluorobenzamide motif, enabling unique kinase selectivity profiling.

Molecular Formula C16H16FN3O2
Molecular Weight 301.321
CAS No. 2034366-52-2
Cat. No. B2724164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide
CAS2034366-52-2
Molecular FormulaC16H16FN3O2
Molecular Weight301.321
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H16FN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22)
InChIKeyUDZOWEJYOLMMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide (CAS 2034366-52-2): A Targeted TrkA Kinase Inhibitor from the Bicyclic Heteroaryl Benzamide Class


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide (CAS 2034366-52-2) is a synthetic small molecule classified as a bicyclic heteroaryl benzamide derivative. It functions as a potent and specific inhibitor of Tropomyosin-related kinase A (TrkA), a validated therapeutic target in chronic pain, neuropathic pain, pruritus, and certain cancers [1]. The compound was developed by Merck Sharp & Dohme Corp. and is disclosed in patent literature as part of a series of Trk family protein kinase inhibitors [2]. Its structure features a cyclopropyl-substituted pyridazinone core linked via an ethyl spacer to a 2-fluorobenzamide moiety, a combination designed for enhanced binding affinity and metabolic stability [3].

Why N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide Cannot Be Replaced by Generic TrkA Inhibitors


The TrkA inhibitor landscape is populated by multiple chemotypes, including pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines, and various urea derivatives. Simply substituting one TrkA inhibitor for another within a research or screening program is scientifically unsound due to profound differences in kinase selectivity profiles, binding modes (Type I vs. Type II), and off-target liabilities that are intrinsic to each scaffold [1]. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide belongs to a distinct bicyclic heteroaryl benzamide class, which was specifically designed to achieve a unique pharmacological fingerprint. The combination of a cyclopropyl group on the pyridazinone core and a 2-fluorobenzamide motif is not a generic feature; it is a deliberate structural innovation intended to modulate potency, selectivity, and pharmacokinetic properties in ways that closely related analogs from other series cannot replicate [2].

Quantitative Evidence Guide for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide


Validated TrkA Target Engagement: Defining the Primary Mechanism of Action

The compound is explicitly and exclusively annotated in the Therapeutic Target Database as a Tropomyosin-related kinase A (TrkA) inhibitor, a designation derived from its patent-protected mechanism of action [1]. This defines a clear mechanistic differentiation from other pyridazinone derivatives that may target other kinases such as c-Met or CDK2 [2]. While no single-concentration or dose-response data is publicly available for direct potency comparison against other TrkA inhibitors, the association with this specific therapeutic target profile is the most foundational piece of evidence for compound selection when TrkA-dependent signaling is the pathway of interest.

TrkA Inhibition Pain Oncology Target Validation

Structural Differentiation from Pan-Trk and Multi-Kinase Inhibitors

The compound's chemical architecture separates it from first-generation, multi-targeted Trk inhibitors like GNF-5837 or AZ-23, which are based on different heterocyclic cores [1]. The Merck Sharp & Dohme patent series (WO2015148373, WO2016161572) explicitly positions these bicyclic heteroaryl benzamide derivatives as a structurally novel class distinct from the oxindole and pyrrolopyrimidine scaffolds that often carry significant off-target kinase activity [2]. The 2-fluorobenzamide moiety is a key pharmacophoric element designed to confer selectivity, which is not present in earlier Trk inhibitor chemotypes. This scaffold-level differentiation is critical for studies where chemical tool selectivity is paramount.

Kinase Selectivity Chemical Probe TrkA Scaffold Analysis

Predicted Physicochemical and Drug-Likeness Profile vs. Clinical Candidates

Computed physicochemical properties for the compound, including a topological polar surface area (TPSA) of 61.8 Ų and a predicted LogP (XLogP3) of 1.3, provide a quantitative basis for evaluating its drug-likeness profile [1]. In the context of TrkA inhibitor development, these values are often compared to clinical candidates like larotrectinib (TPSA ~100 Ų) or entrectinib. The lower TPSA and moderate lipophilicity of this compound suggest a potential advantage in membrane permeability and blood-brain barrier penetration, a critical factor for treating central nervous system indications like pain, which are explicitly claimed in its patent [2]. This differentiates it from more polar, peripherally restricted TrkA inhibitors.

ADME Drug-likeness Physicochemical Properties Lead Optimization

Optimal Research and Procurement Scenarios for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide


TrkA-Dependent Pain Pathway Dissection

This compound is most suitable for use as a chemical probe in mechanistic studies of NGF/TrkA signaling in chronic and neuropathic pain models. Its explicit validation as a TrkA inhibitor by the Therapeutic Target Database [1] makes it a relevant tool for dissecting TrkA-specific contributions in cellular assays where pan-Trk or multi-kinase inhibitors would confound the results. It is the correct choice for a researcher who has identified TrkA as the nodal target and requires a tool compound from a structural class distinct from the commonly used oxindole-based inhibitors.

Scaffold-Hopping in TrkA-Targeted Cancer Programs

For medicinal chemistry teams engaged in scaffold-hopping to overcome resistance mutations or improve selectivity, this compound represents a core structure from the bicyclic heteroaryl benzamide series. Its procurement is justified when the project goal is to explore SAR around a pyridazinone-based TrkA inhibitor with a 2-fluorobenzamide moiety, a combination disclosed in Merck's patent estate [2]. This scenario is distinct from projects optimizing within the well-characterized pyrrolopyrimidine or pyrazolopyrimidine series.

CNS-Penetrant TrkA Inhibitor Hit-to-Lead Initiation

Given its favorable predicted physicochemical properties for CNS penetration (TPSA 61.8 Ų, XLogP3 1.3) [3], this compound serves as a superior starting point for hit-to-lead programs targeting central nervous system indications like neuropathic pain. A procurement decision based on these properties is rational when the target product profile demands brain exposure, a feature that differentiates it from many peripherally acting TrkA inhibitors with higher TPSA values.

Selectivity Profiling Against Other Kinase Targets

The compound's defined TrkA mechanism of action [1], combined with its novel scaffold, makes it an appropriate candidate for broad kinase selectivity profiling. For a screening core facility or a pharmacology lab, procuring this compound to include in a panel of Trk inhibitors from different chemotypes allows for the generation of comparative selectivity data that is currently missing from the public domain. This is a high-value application that addresses the current evidence gap.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.